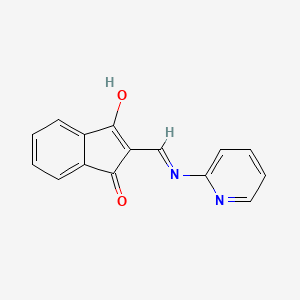

2-(1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IIPA and belongs to the class of indole-based inhibitors. In

科学的研究の応用

Synthesis and Biological Evaluation

2-(1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide and its derivatives have been synthesized and evaluated for various biological activities. For instance, Rehman, Saini, and Kumar (2022) synthesized a series of related derivatives and evaluated them for anti-inflammatory activity using a rat model. The compounds were characterized by solubility, melting point, thin-layer chromatography, IR, 1HNMR spectral data, and elemental analysis (Rehman, Saini, & Kumar, 2022).

Antimicrobial Properties

Debnath and Ganguly (2015) synthesized and characterized several derivatives of this compound, evaluating their antibacterial and antifungal activities. Some compounds showed promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Cytotoxic Activity

Akgül et al. (2013) focused on the cytotoxic activity of various derivatives against multiple cell lines. Their study highlighted the potential use of these compounds in cancer research, with specific derivatives showing notable activity against certain cell lines (Akgül et al., 2013).

Potential as Cannabinoid Receptor Ligands

Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, including derivatives of this compound, and evaluated them as potential cannabinoid receptor type 2 ligands. Their findings indicated promising applications in this area (Moldovan et al., 2017).

Design and Synthesis for Anti-inflammatory Applications

Al-Ostoot et al. (2020) designed and synthesized a new indole acetamide derivative, evaluating its anti-inflammatory activity through in silico modeling. This work highlights the potential for designing targeted molecules for specific therapeutic applications (Al-Ostoot et al., 2020).

Hemoglobin Oxygen Affinity Modulation

Randad et al. (1991) explored the use of related compounds in modulating hemoglobin oxygen affinity, potentially useful in clinical or biological areas such as ischemia, stroke, tumor radiotherapy, blood storage, and more (Randad et al., 1991).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as tryptamine derivatives, have been known to interact with various receptors in the central nervous system .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to tryptamine and naproxen, it may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (cox) enzymes . This inhibition could potentially block the conversion of arachidonic acid to prostaglandin G, resulting in analgesic and anti-inflammatory effects .

Biochemical Pathways

Given its structural similarity to tryptamine and naproxen, it might influence pathways involving serotonin and prostaglandins .

Result of Action

Based on its structural similarity to tryptamine and naproxen, it might exhibit anti-inflammatory and analgesic effects .

特性

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12(2)13-7-9-14(10-8-13)21-19(23)18(22)16-11-20-17-6-4-3-5-15(16)17/h3-12,20H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCBTARZQOMGMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid](/img/structure/B2845461.png)

![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)

![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)